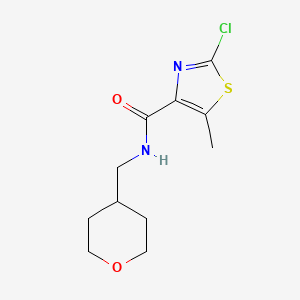![molecular formula C18H17N5S B10867744 4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-(3-phenyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10867744.png)
4-(bicyclo[2.2.1]hept-5-en-2-yl)-5-(3-phenyl-1H-pyrazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BICYCLO[221]HEPT-5-EN-2-YL-5-(3-PHENYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound featuring a bicyclic structure combined with a pyrazole and triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-BICYCLO[2.2.1]HEPT-5-EN-2-YL-5-(3-PHENYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclo[2.2.1]hept-5-ene moiety can be synthesized through Diels-Alder reactions involving cyclopentadiene and an appropriate dienophile.
Pyrazole Formation: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Triazole Formation: The triazole ring is typically formed through a cyclization reaction involving an azide and an alkyne.
Final Coupling: The final step involves coupling the bicyclic structure with the pyrazole and triazole moieties under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole or pyrazole rings, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, especially at the phenyl ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives of the triazole and pyrazole rings.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways involving sulfur-containing compounds.
Industry
Polymer Science: The compound can be incorporated into polymers to impart specific properties, such as increased thermal stability or unique mechanical characteristics.
Wirkmechanismus
The mechanism of action of 4-BICYCLO[2.2.1]HEPT-5-EN-2-YL-5-(3-PHENYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfur atom in the hydrosulfide group can form interactions with metal ions or thiol groups in proteins, potentially modulating their activity. The bicyclic and aromatic structures may also facilitate binding to hydrophobic pockets in target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]hept-5-en-2-yltriethoxysilane: Similar bicyclic structure but different functional groups.
Phenylpyrazole derivatives: Share the pyrazole moiety but differ in other structural aspects.
Triazole-based compounds: Similar triazole ring but different substituents.
Uniqueness
4-BICYCLO[2.2.1]HEPT-5-EN-2-YL-5-(3-PHENYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the combination of its bicyclic structure with both pyrazole and triazole moieties, along with the presence of a hydrosulfide group. This unique combination of features imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C18H17N5S |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
4-(2-bicyclo[2.2.1]hept-5-enyl)-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17N5S/c24-18-22-21-17(23(18)16-9-11-6-7-13(16)8-11)15-10-14(19-20-15)12-4-2-1-3-5-12/h1-7,10-11,13,16H,8-9H2,(H,19,20)(H,22,24) |
InChI-Schlüssel |
VGUSQKGHICJEFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1C=C2)N3C(=NNC3=S)C4=CC(=NN4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}-2-methylbenzohydrazide](/img/structure/B10867665.png)
![N-({2-[(5-chloro-2-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B10867675.png)
![methyl 4-[({[4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10867682.png)

![3-[({[5-(Quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10867690.png)
![1-(difluoromethyl)-N,3,5-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10867699.png)
![5-methyl-1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B10867707.png)
![N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide](/img/structure/B10867711.png)
![2-methyl-N'-[(4H-1,2,4-triazol-3-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B10867719.png)
![3-Thiophen-2-yl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B10867723.png)


![N,N'-[disulfanediylbis(4,5,6,7-tetrahydro-1-benzothiene-3,2-diyl)]dibenzamide](/img/structure/B10867752.png)
